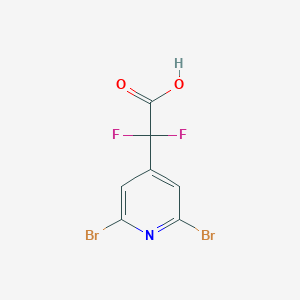

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C7H5Br2NO2 . It is related to pyridinols and pyridinamines, which are important intermediates with many applications in the chemical industry . Pyridine derivatives are in great demand as synthons for pharmaceutical products .

Synthesis Analysis

The synthesis of pyridine derivatives, including 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is capable of converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis

The molecular structure of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid is characterized by the presence of a pyridine ring, which is a type of N-heterocyclic ring . This ring is found in various man-made compounds, such as dyes, industrial solvents, herbicides, pesticides, as well as in many natural metabolites .Wissenschaftliche Forschungsanwendungen

Fluorescent Sensing and Material Science

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid, due to its structural characteristics, can contribute significantly to fields like fluorescent sensing and material science. For instance, studies have demonstrated the use of related compounds in aggregation-induced emission, which is crucial for detecting aromatic amines and acid vapors. These compounds can form gels in specific solvents and exhibit enhanced fluorescence upon gelation, indicating their potential in sensor technology for environmental monitoring and safety applications (Xue et al., 2017).

Coordination Chemistry for Sensitization of Lanthanides

In coordination chemistry, the structural motifs related to 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid are utilized to create complex frameworks for the sensitization of near-infrared emitting lanthanides. This application is particularly relevant in the development of luminescent materials for bioimaging and sensors. The synthesis of such complexes demonstrates the ability to harness light energy effectively, offering insights into new materials that could be engineered for enhanced photophysical properties (Pope et al., 2005).

Phytotoxicity and Agricultural Applications

Research into derivatives of pyridinones, which share structural similarities with 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid, has shown significant phytotoxic activity. This suggests potential applications in agriculture, where such compounds could be developed as herbicides or growth regulators. The ability to selectively affect the growth of certain plant species offers a pathway to more targeted and environmentally friendly agricultural chemicals (Demuner et al., 2009).

Organic Synthesis and Chemical Reactivity

The reactivity of halogenated pyridines, including derivatives similar to 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid, is a key area of interest in organic synthesis. These compounds participate in various chemical transformations, leading to a wide range of functionalized products. Research in this area highlights the utility of such halogenated compounds in constructing complex organic molecules, which could have implications across pharmaceuticals, materials science, and synthetic chemistry (Heiss et al., 2003).

Eigenschaften

IUPAC Name |

2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F2NO2/c8-4-1-3(2-5(9)12-4)7(10,11)6(13)14/h1-2H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLVKKKJZLJAMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B2569971.png)

![N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2569975.png)

![2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2569977.png)

![3-benzyl-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569978.png)

![Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2569983.png)